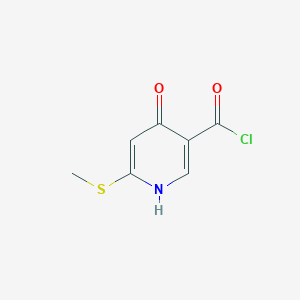
6-(Methylsulfanyl)-4-oxo-1,4-dihydropyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)-4-oxo-1,4-dihydropyridine-3-carbonyl chloride is a heterocyclic compound that contains a pyridine ring substituted with a methylsulfanyl group, a carbonyl chloride group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-4-oxo-1,4-dihydropyridine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylthiopyridine with phosgene to introduce the carbonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-4-oxo-1,4-dihydropyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), base (pyridine), solvent (dichloromethane)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran)
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Sulfones and Sulfoxides: Formed from oxidation of the methylsulfanyl group.
Hydroxyl Derivatives: Formed from reduction of the oxo group.
Scientific Research Applications
6-(Methylsulfanyl)-4-oxo-1,4-dihydropyridine-3-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-4-oxo-1,4-dihydropyridine-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through covalent or non-covalent interactions. The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The methylsulfanyl group can interact with hydrophobic pockets in receptors, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 6-(Phenylsulfanyl)-4-oxo-1,4-dihydropyridine-3-carbonyl chloride
- 6-(Phenylselanyl)-4-oxo-1,4-dihydropyridine-3-carbonyl chloride
- 6-(Methylsulfanyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Uniqueness
6-(Methylsulfanyl)-4-oxo-1,4-dihydropyridine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. The methylsulfanyl group also provides distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse biological activities.
Properties
CAS No. |
61611-80-1 |
|---|---|
Molecular Formula |
C7H6ClNO2S |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
6-methylsulfanyl-4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-6-2-5(10)4(3-9-6)7(8)11/h2-3H,1H3,(H,9,10) |
InChI Key |
IYMTYIBAUBAXRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=O)C(=CN1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















